Cuminaldehyde

描述

4-Isopropylbenzaldehyde has been reported in Cyathocline purpurea, Gundelia tournefortii, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

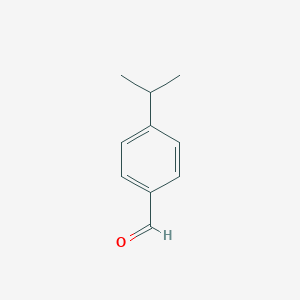

4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWBUQJHJGUZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021974 | |

| Record name | 4-Isopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellowish liquid with a strong odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a strong, pungent, spicy, green, herbaceous odour | |

| Record name | Benzaldehyde, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuminaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cuminaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cuminaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.5 °C | |

| Record name | Cuminaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

282 mg/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Cuminaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cuminaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.973-0.981 | |

| Record name | Cuminaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-03-2 | |

| Record name | Cuminaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuminaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cuminaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMINALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0893NC35F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cuminaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cuminaldehyde IUPAC name and chemical structure

An In-depth Technical Guide to Cuminaldehyde

Introduction

This compound, with the IUPAC name 4-propan-2-ylbenzaldehyde , is a naturally occurring aromatic aldehyde.[1][2] It is a primary bioactive constituent in the essential oil of cumin seeds (Cuminum cyminum), contributing significantly to its characteristic aroma and flavor.[3] This monoterpenoid is also found in the essential oils of other plants such as eucalyptus, myrrh, and cassia.[4][5] Beyond its extensive use as a flavoring agent in foods and a fragrance in perfumes and cosmetics, this compound has garnered interest in the scientific community for its diverse biological activities, including antimicrobial, antioxidant, and insecticidal properties. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and isolation.

Chemical Structure and IUPAC Name

The systematic IUPAC name for this compound is 4-propan-2-ylbenzaldehyde. It is also commonly referred to as 4-isopropylbenzaldehyde. The molecule consists of a benzaldehyde (B42025) core with an isopropyl group substituted at the para (4-) position.

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid with a strong, pungent odor characteristic of cumin. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | |

| Molar Mass | 148.205 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 235-236 °C | |

| Density | 0.977 - 0.978 g/mL at 20-25 °C | |

| Solubility in Water | Sparingly soluble (<0.3 g/L at 20 °C) | |

| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | |

| Flash Point | 93 °C (200 °F) | |

| Refractive Index | 1.527 - 1.534 at 20 °C | |

| LogP | 3.17 |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Details | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 9.96 (s, 1H, CHO), 7.86-7.74 (m, 2H, Ar-H), 7.42-7.33 (m, 2H, Ar-H), 3.06-2.91 (sept, 1H, CH), 1.31-1.24 (d, 6H, 2xCH₃) | |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 191.85 (CHO), 156.15 (C-4), 134.62 (C-1), 129.97 (C-2, C-6), 127.12 (C-3, C-5), 34.45 (CH), 23.59 (2xCH₃) | |

| Mass Spectrometry (GC-MS) | m/z: 148 (M+), 133, 105, 91, 77 | |

| UV-Visible Absorption | Strong absorption in the range of 200-220 nm and near 270 nm. | |

| Infrared (IR) Spectrum | Characteristic peaks for C=O stretching of the aldehyde and C-H stretching of the aromatic ring and alkyl groups. |

Experimental Protocols

Synthesis of this compound via Oxidation of p-Cymene (B1678584)

One method for the synthesis of this compound involves the oxidation of p-cymene. A detailed experimental protocol is outlined below.

Materials:

-

p-Cymene (4-isopropyltoluene)

-

Potassium permanganate (B83412) (KMnO₄)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 100 mL reaction flask, add 21.0 g (140.0 mmol) of p-cymene and 500 mL of dichloromethane.

-

Under mechanical stirring, add 66.4 g of KMnO₄-CuSO₄·5H₂O oxidant.

-

Allow the reaction to proceed at room temperature for 40 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add anhydrous magnesium sulfate to the reaction mixture to remove any water.

-

Filter the solid from the mixture.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

The final product is a yellow liquid with a yield of approximately 89.3%.

Isolation of this compound from Cuminum cyminum L. Essential Oil

This compound can be isolated and purified from the essential oil of cumin seeds using high-speed counter-current chromatography (HSCCC).

Materials:

-

Essential oil of Cuminum cyminum L.

-

n-hexane

-

Methanol

-

Water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

Gas Chromatography (GC) instrument for analysis

Procedure:

-

Prepare a two-phase solvent system composed of n-hexane-methanol-water in a 5:4:1 (v/v/v) ratio.

-

Dissolve 50 mg of the essential oil of C. cyminum L. in the solvent system.

-

Utilize a semi-preparative scale HSCCC technique in the head-tail mode for the isolation and purification of the targeted compounds.

-

Collect the fractions containing this compound.

-

Analyze the purity of the collected fractions using gas chromatography (GC).

-

This method can yield approximately 12.72 ± 0.22 mg of this compound with a purity of 95.42% from 50 mg of essential oil in under 6 hours.

-

Confirm the identity of the isolated this compound using GC-MS and by comparing the retention time with a standard.

Conclusion

This compound is a significant natural compound with a well-characterized chemical profile. Its importance extends from the food and fragrance industries to potential applications in pharmaceuticals and agriculture. The detailed physicochemical data and established experimental protocols for its synthesis and isolation provide a solid foundation for further research and development involving this versatile aromatic aldehyde.

References

Physical and chemical properties of 4-isopropylbenzaldehyde

An In-depth Technical Guide to 4-Isopropylbenzaldehyde

Introduction

4-Isopropylbenzaldehyde (also known as cuminaldehyde) is a naturally occurring aromatic organic compound with the chemical formula C10H12O.[1][2] It is a key constituent of the essential oils of various plants, including cumin (Cuminum cyminum), eucalyptus, myrrh, and cassia.[1][3] Characterized by a distinctive strong, pungent, and spicy aroma, it is widely utilized as a flavoring agent in the food industry and as a fragrance component in perfumes and cosmetics.[2][4]

Beyond its sensory applications, 4-isopropylbenzaldehyde has garnered significant interest from the scientific and pharmaceutical communities. Research has highlighted its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antidiabetic effects.[5][6] Notably, it has been identified as an inhibitor of alpha-synuclein (B15492655) fibrillation, a process implicated in neurodegenerative disorders such as Parkinson's disease, making it a valuable lead compound in drug development.[1][7] This guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-isopropylbenzaldehyde, along with relevant experimental protocols for its synthesis and analysis.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4-isopropylbenzaldehyde are summarized below.

General and Physical Properties

Quantitative physical data for 4-isopropylbenzaldehyde are presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 122-03-2 | [8][9][10] |

| Molecular Formula | C10H12O | [1][2][8] |

| Molecular Weight | 148.20 g/mol | [8][11][12] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Odor | Strong, pungent, spicy, cumin-like | [2][3] |

| Boiling Point | 235-236 °C at 760 mmHg | [1][2][3][8] |

| Density | 0.977 - 0.981 g/mL at 20-25 °C | [1][2][3][13] |

| Refractive Index (n20/D) | 1.527 - 1.534 | [2][11][14] |

| Flash Point | 93 °C (200 °F) | [1][2][14] |

| Vapor Pressure | ~0.02 - 0.065 mmHg at 25 °C | [2][14] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether | [1][2][3] |

| LogP | 2.98 - 3.17 | [8][11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of 4-isopropylbenzaldehyde. Key spectral data are summarized in Table 2.

| Spectroscopy | Key Features and Peaks | Source(s) |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 9.96 (s, 1H, -CHO), 7.74-7.86 (d, 2H, Ar-H), 7.33-7.42 (d, 2H, Ar-H), 2.98-3.06 (septet, 1H, -CH(CH₃)₂), 1.24-1.31 (d, 6H, -CH(CH₃)₂) | [11][15] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 191.85 (C=O), 156.15 (Ar-C), 134.62 (Ar-C), 129.97 (Ar-CH), 127.12 (Ar-CH), 34.45 (-CH(CH₃)₂), 23.59 (-CH(CH₃)₂) | [11] |

| IR Spectrum | Characteristic peaks for C=O stretching (aldehyde), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). | [16][17] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 148. Other significant fragments corresponding to the loss of functional groups. | [16][18] |

Chemical Properties and Reactivity

4-Isopropylbenzaldehyde exhibits reactivity typical of an aromatic aldehyde, primarily involving the aldehyde functional group and the aromatic ring.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. For instance, oxidation of 4-isopropylbenzaldehyde yields cumic acid. This can be achieved using various oxidizing agents.

-

Reduction: The aldehyde group can be reduced to a primary alcohol, forming cuminol.

-

Aldol Condensation: As an aldehyde with alpha-hydrogens on the isopropyl group (though not directly adjacent to the carbonyl), it can participate in cross-aldol condensation reactions with other carbonyl compounds, such as propionaldehyde.[19]

-

Formylation: It can be synthesized via the formylation of cumene (B47948) (isopropylbenzene).[1]

-

Thiosemicarbazone Formation: The aldehyde reacts with thiosemicarbazide (B42300) to form thiosemicarbazones, which have shown antiviral properties.[1]

Experimental Protocols

Synthesis of 4-Isopropylbenzaldehyde

A common laboratory and industrial synthesis method is the Gattermann-Koch reaction or a variation thereof, involving the formylation of cumene.

Protocol: Formylation of Cumene

-

Reaction Setup: A reaction vessel equipped with a stirrer, gas inlet, and maintained at a low temperature (-10 to +20 °C) is charged with aluminum chloride (AlCl₃) and a suitable solvent (e.g., benzene).[20]

-

Gas Introduction: Hydrogen chloride (HCl) gas is introduced until a specific partial pressure is reached, followed by the introduction of carbon monoxide (CO) to achieve the desired total pressure (e.g., 1-100 bars).[20]

-

Reactant Addition: Cumene (isopropylbenzene) is slowly added to the reaction mixture while maintaining the temperature and pressure.

-

Reaction: The mixture is stirred for several hours until the uptake of carbon monoxide ceases.

-

Work-up: The reaction mixture is carefully quenched with ice-water. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and then with water, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 4-isopropylbenzaldehyde.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

For obtaining high-purity 4-isopropylbenzaldehyde from natural sources like cumin essential oil, HSCCC is an effective method.[7]

Protocol: HSCCC Purification

-

Sample Preparation: Cumin essential oil is obtained by steam distillation of cumin seeds.

-

Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of 4-isopropylbenzaldehyde. This often involves a mixture of hexane, ethyl acetate, methanol, and water.

-

HSCCC Operation: The HSCCC instrument is filled with the stationary phase (the denser phase of the solvent system). The apparatus is then rotated at a high speed (e.g., 800-1000 rpm).

-

Sample Injection: The mobile phase (the less dense phase) is pumped through the column at a specific flow rate. Once the hydrodynamic equilibrium is reached, the essential oil sample is injected.

-

Elution and Fraction Collection: The effluent is continuously monitored with a UV detector. Fractions are collected based on the elution profile.

-

Analysis: The collected fractions containing 4-isopropylbenzaldehyde are analyzed for purity using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Activity and Relevance in Drug Development

4-Isopropylbenzaldehyde is a bioactive compound with a range of pharmacological activities that make it a subject of interest in drug discovery.[5][6]

-

Neuroprotective Effects: Its most notable activity is the inhibition of alpha-synuclein fibrillation.[1] Alpha-synuclein is a protein that, upon misfolding and aggregation, forms insoluble fibrils that are a hallmark of neurodegenerative synucleinopathies, including Parkinson's disease and dementia with Lewy bodies.[1][8] By inhibiting this aggregation process, 4-isopropylbenzaldehyde may offer a therapeutic strategy to slow or prevent disease progression.[7]

-

Antidiabetic Properties: Studies have shown that it can increase insulin (B600854) secretion.

-

Antimicrobial and Antifungal Activity: The compound exhibits significant activity against various bacteria and fungi.[3]

-

Anticancer Potential: It has demonstrated anticancer activity and the ability to suppress melanin (B1238610) formation in melanoma cells.[8]

Safety and Handling

4-Isopropylbenzaldehyde is classified as a combustible liquid and is harmful if swallowed.[21][22]

-

Hazards: May cause skin, eye, and respiratory tract irritation.[23] Vapors can form explosive mixtures with air.[21][23]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles when handling.[21][22][23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[21][22][23]

-

First Aid: In case of contact, flush skin or eyes with plenty of water. If inhaled, move to fresh air. If ingested, wash out the mouth with water and seek immediate medical attention.[23]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | 122-03-2 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. jddtonline.info [jddtonline.info]

- 6. jddtonline.info [jddtonline.info]

- 7. Buy 4-isopropylbenzaldehyde | 122-03-2 [smolecule.com]

- 8. 4-Isopropylbenzaldehyde | CAS#:122-03-2 | Chemsrc [chemsrc.com]

- 9. 122-03-2|4-Isopropylbenzaldehyde|BLD Pharm [bldpharm.com]

- 10. 4-Isopropylbenzaldehyde | CAS:122-03-2 | Manufacturer ChemFaces [chemfaces.com]

- 11. This compound | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. クミンアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound, 122-03-2 [thegoodscentscompany.com]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]

- 16. Benzaldehyde, 4-(1-methylethyl)- [webbook.nist.gov]

- 17. Benzaldehyde, 4-(1-methylethyl)- [webbook.nist.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

- 23. 4-Isopropylbenzaldehyde(122-03-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Aromatic World of Cuminaldehyde: A Technical Guide to Its Natural Sources and Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins and complex biosynthetic pathways of cuminaldehyde, a monoterpenoid aldehyde valued for its aromatic properties and potential therapeutic applications. This document provides a comprehensive overview of the primary plant sources, quantitative data on this compound content, detailed experimental protocols for its extraction and analysis, and a visual representation of its formation within the plant kingdom.

Natural Sources of this compound

This compound is a significant component of the essential oils of several aromatic plants, most notably within the Apiaceae family. The primary and most commercially important source is the seeds of Cuminum cyminum L., commonly known as cumin. Another rich source is the fruit of Bunium persicum (Boiss.) B.Fedtsch., often referred to as black zira or black cumin. Various species of Eucalyptus also contain this compound, although typically in lower concentrations compared to cumin and black zira.

Quantitative Analysis of this compound in Various Plant Species

The concentration of this compound in the essential oil of these plants can vary significantly based on factors such as geographical origin, climatic conditions, harvesting time, and the extraction method employed. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Extraction Method | This compound Content (%) in Essential Oil | Reference(s) |

| Cuminum cyminum L. (Cumin) | Seeds | Hydrodistillation | 36.31 | [1] |

| Cuminum cyminum L. (Cumin) | Seeds | Hydrodistillation | 50.5 | [2] |

| Cuminum cyminum L. (Cumin) | Seeds | Hydrodistillation | 49.4 | [3][4] |

| Cuminum cyminum L. (Cumin) | Seeds | Hydrodistillation | 44.53 | [5] |

| Cuminum cyminum L. (Cumin) | Seeds | Hydrodistillation | 20.74 | |

| Cuminum cyminum L. (Cumin) | Seeds | Hydrodistillation | 19.9 - 23.6 | |

| Cuminum cyminum L. (Cumin) | Seeds | Hydrodistillation | 21.10 | |

| Cuminum cyminum L. (Cumin) | Seeds | Hydrodistillation | 31.65 - 40.88 | |

| Cuminum cyminum L. (Cumin) | Seeds | Supercritical Fluid Extraction (SCFE) | 37.3 | |

| Bunium persicum (Black Zira) | Fruits | Hydrodistillation | 16.9 | |

| Bunium persicum (Black Zira) | Fruits | Hydrodistillation | 27.0 | |

| Bunium persicum (Black Zira) | Fruits | Hydrodistillation | 11.8 - 16.9 | |

| Bunium persicum (Black Zira) | Fruits | Hydrodistillation | 9.1 - 18.9 | |

| Bunium persicum (Black Zira) | Fruits | Microwave-Assisted Hydrodistillation | 24.85 - 29.20 | |

| Eucalyptus species | Leaves | Hydrodistillation | 0.0 - 6.6 |

Biosynthesis of this compound in Plants

This compound, a C10 monoterpenoid, is synthesized in plants through the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. This pathway provides the fundamental five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

The biosynthesis of this compound is believed to follow the general monoterpene pathway, with specific enzymatic steps leading to its formation. A proposed pathway, particularly studied in Bunium persicum, initiates with the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the universal precursor for all monoterpenes.

The subsequent steps are hypothesized as follows:

-

Cyclization of Geranyl Diphosphate (GPP): GPP is cyclized by the enzyme γ-terpinene synthase to produce γ-terpinene.

-

Aromatization to p-Cymene (B1678584): γ-terpinene undergoes aromatization to form p-cymene.

-

Oxidation of p-Cymene: The final steps involve the oxidation of the isopropyl group of p-cymene to an aldehyde. This is likely a multi-step process mediated by cytochrome P450 monooxygenases and potentially alcohol dehydrogenases. Research in Bunium persicum suggests the involvement of the CYP76B family of cytochrome P450 enzymes in the hydroxylation of p-cymene, a critical step towards the formation of the aldehyde group.

// Nodes IPP [label="Isopentenyl Diphosphate (IPP)", fillcolor="#FFFFFF"]; DMAPP [label="Dimethylallyl Diphosphate (DMAPP)", fillcolor="#FFFFFF"]; GPP [label="Geranyl Diphosphate (GPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gamma_Terpinene [label="γ-Terpinene", fillcolor="#FBBC05", fontcolor="#202124"]; p_Cymene [label="p-Cymene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Oxidized Intermediates", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges IPP -> GPP; DMAPP -> GPP; GPP -> gamma_Terpinene [label="γ-Terpinene Synthase"]; gamma_Terpinene -> p_Cymene [label="Aromatization"]; p_Cymene -> Intermediate [label="Cytochrome P450s (e.g., CYP76B)"]; Intermediate -> this compound [label="Dehydrogenases (speculative)"]; } caption: "Proposed Biosynthetic Pathway of this compound."

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and characterization of this compound from plant materials, synthesized from established research practices.

Extraction of Essential Oil by Hydrodistillation

This protocol is a standard method for extracting essential oils from aromatic plants like cumin and black zira.

Materials and Equipment:

-

Dried plant material (e.g., cumin seeds, black zira fruits)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Grind the dried plant material to a coarse powder.

-

Weigh 100 g of the powdered plant material and place it into the 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

-

Turn on the heating mantle and bring the water to a rolling boil.

-

Continue the hydrodistillation for 3-4 hours, or until there is no further increase in the volume of the collected essential oil.

-

Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

-

Carefully collect the essential oil from the collection arm of the Clevenger apparatus.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried essential oil to a sealed glass vial and store at 4°C in the dark until analysis.

Quantification and Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for separating and identifying the volatile components of essential oils, including this compound.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Microsyringe

-

Volumetric flasks

-

Hexane (or other suitable solvent)

-

This compound standard (for identification and quantification)

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in hexane.

-

GC-MS Instrument Setup (Example Parameters):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 1:50

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/min to 240°C.

-

Final hold: 240°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: 40-500 amu.

-

-

Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

-

Compound Identification:

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Further confirm the identity by comparing the mass spectrum with spectral libraries (e.g., NIST, Wiley).

-

-

Quantification:

-

The relative percentage of this compound in the essential oil is calculated based on the peak area of this compound relative to the total peak area of all identified components in the chromatogram (area normalization method).

-

// Nodes Plant_Material [label="Plant Material (e.g., Cumin Seeds)", fillcolor="#FFFFFF"]; Grinding [label="Grinding", fillcolor="#FFFFFF"]; Hydrodistillation [label="Hydrodistillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Essential_Oil [label="Essential Oil", fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Drying (Anhydrous Na2SO4)", fillcolor="#FFFFFF"]; GCMS_Analysis [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing & Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Grinding; Grinding -> Hydrodistillation; Hydrodistillation -> Essential_Oil; Essential_Oil -> Drying; Drying -> GCMS_Analysis; GCMS_Analysis -> Data_Processing; Data_Processing -> Quantification; } caption: "Experimental Workflow for this compound Analysis."

Conclusion

This compound is a naturally occurring aromatic aldehyde with significant industrial and potential pharmaceutical value. Its primary natural sources are the essential oils of Cuminum cyminum and Bunium persicum. The biosynthesis of this compound follows the monoterpene pathway, with key enzymatic steps involving cyclization, aromatization, and oxidation. The detailed experimental protocols provided in this guide offer a standardized approach for the extraction, identification, and quantification of this compound from plant sources, which is crucial for quality control, further research, and the development of new applications. This technical guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, phytochemistry, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Chemical Constituents of the Essential oil from Cuminum cyminum L. and Its Antifungal Activity against Panax notoginseng Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Cuminaldehyde: A Technical Guide to its Biological Actions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuminaldehyde (4-isopropylbenzaldehyde), a primary bioactive constituent of the essential oil of Cuminum cyminum (cumin) and other aromatic plants, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Traditionally used in various cultures for its medicinal properties, recent in-vitro and in-vivo studies have begun to elucidate the specific molecular mechanisms underpinning its therapeutic potential. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in biological systems, presenting key quantitative data, detailed experimental methodologies, and visual representations of its interactions with cellular pathways.

Anti-inflammatory and Nociceptive Modulation

This compound exhibits potent anti-inflammatory and antinociceptive effects through a multi-targeted approach, influencing key enzymatic and signaling pathways involved in the inflammatory cascade and pain perception.

Inhibition of Pro-inflammatory Enzymes

This compound has been identified as a direct inhibitor of crucial enzymes that mediate the production of inflammatory signaling molecules.

-

Lipoxygenase (LOX) Inhibition: this compound acts as a competitive inhibitor of 15-lipoxygenase (15-LOX), an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.[4][5] The proposed mechanism involves a coordinate bond between the aldehyde group of this compound and the Fe(2+) atom in the active site of the enzyme.

-

Cyclooxygenase (COX) Inhibition: Studies have demonstrated that this compound preferentially inhibits COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation and is responsible for the production of prostaglandins. This selective inhibition suggests a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Modulation of Inflammatory Signaling Pathways

This compound influences intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

-

NF-κB, JNK, and ERK Signaling: Cumin essential oil, with this compound as a major component, has been shown to block the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. These pathways are central to the production of inflammatory cytokines.

-

L-arginine/NO/cGMP Pathway: In the context of pain modulation, this compound's antinociceptive effect is mediated through the L-arginine/nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. It appears to negatively regulate this pathway, contributing to its analgesic properties.

Reduction of Pro-inflammatory Cytokines

Consistent with its effects on signaling pathways, this compound treatment has been shown to significantly decrease the serum levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in animal models of neuropathic pain and osteoarthritis.

Opioid Receptor Activation

Evidence suggests that the antinociceptive effects of this compound also involve the activation of opioid receptors, as its analgesic action can be antagonized by naloxone, a non-selective opioid receptor antagonist.

Quantitative Data on Anti-inflammatory and Enzyme Inhibitory Activity

| Target Enzyme/Pathway | This compound Concentration/Dose | Observed Effect | Reference |

| 15-Lipoxygenase (15-LOX) | IC50: 1370 µM | Competitive inhibition | |

| Cyclooxygenase-2 (COX-2) | 50 µg/mL | 60.9% inhibition | |

| Cyclooxygenase-1 (COX-1) | 50 µg/mL | Low inhibition | |

| TNF-α and IL-1β (in vivo) | 25–100 mg/kg | Significant decrease in serum levels |

Experimental Protocols

Lipoxygenase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of 15-lipoxygenase (15-LOX) with a concentration of 0.93 μM is prepared in a 0.2 mM borate (B1201080) buffer (pH 9.0). The substrate, linoleic acid, is dissolved in the same borate buffer with an equal amount of Tween 20 to a final concentration of 0.32 mM.

-

Inhibition Assay: The enzyme inhibition assay is performed in a spectrophotometer. The reaction mixture contains the 15-LOX enzyme solution and the linoleic acid substrate.

-

Measurement: The inhibitory activity is measured by monitoring the change in absorbance, which reflects the rate of the enzymatic reaction. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from Lineweaver-Burk (LB) plots.

Inhibition of Cyclooxygenase 1 and 2 (COX-1 and COX-2) Assay

-

In Vitro Assay: The ability of this compound to inhibit COX-1 and COX-2 is evaluated using commercially available in vitro assay kits.

-

Incubation: this compound at various concentrations (e.g., 2 µg/mL, 10 µg/mL, and 50 µg/mL) is incubated with the respective COX isoforms.

-

Measurement: The percentage of inhibition for each isoform is determined by measuring the production of prostaglandins, typically through colorimetric or fluorometric methods as per the kit's instructions.

Caption: this compound's anti-inflammatory mechanisms.

Antimicrobial and Antibiofilm Activity

This compound demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi, including pathogenic strains. Its mechanisms of action primarily involve the disruption of cellular integrity and function.

Disruption of Cell Membranes

A key antimicrobial mechanism of this compound is its ability to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death. This effect has been visualized through electron microscopy studies. In silico analyses also predict that this compound acts as a membrane permeability enhancer.

Inhibition of Biofilm Formation

This compound effectively inhibits biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This is achieved by interfering with the primary adhesion of bacterial cells. It also reduces the production of extracellular polymeric substances (EPS), which are essential for the structural integrity of biofilms. Furthermore, it has been shown to inhibit the expression of adhesion-related genes in S. aureus, including agrA, icaA, sigB, ebpS, fnbA, fib, and clfA.

Induction of Oxidative Stress

The antibiofilm activity of this compound against P. aeruginosa is linked to the accumulation of reactive oxygen species (ROS) within the bacterial cells. This increase in oxidative stress contributes to the inhibition of biofilm development.

Inhibition of Efflux Pumps and Protease Production

This compound can inhibit multidrug efflux pumps in bacteria like Staphylococcus aureus, thereby reducing bacterial resistance to antibiotics. It has also been shown to decrease the production of protease enzymes in P. aeruginosa.

Synergistic Effects with Antibiotics

This compound exhibits synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their antimicrobial and antibiofilm actions against S. aureus and E. coli.

Quantitative Data on Antimicrobial Activity

| Target Organism | This compound Concentration | Observed Effect | Reference |

| Pseudomonas aeruginosa | MIC: 150 µg/mL | Antimicrobial activity | |

| Pseudomonas aeruginosa | 60 µg/mL | ~40% decrease in azo-casein degrading activity | |

| Pseudomonas aeruginosa | 60 µg/mL | ~40% decrease in EPS production | |

| Staphylococcus aureus | MIC: 12 mg/mL | Antimicrobial activity | |

| Escherichia coli | MIC: 1.5 mg/mL | More effective against this strain |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Microdilution

-

Bacterial Suspension Preparation: Bacteria cultured on Mueller-Hinton (MH) agar (B569324) are suspended in saline to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.

-

Serial Dilutions: this compound is serially diluted in MH broth in a 96-well microplate to achieve a range of concentrations (e.g., 0.0234–24 mg/mL).

-

Inoculation and Incubation: 10 µL of the bacterial suspension is added to each well containing 190 µL of the this compound-broth mixture. The plate is then incubated under appropriate conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Crystal Violet (CV) Assay for Biofilm Mass Quantification

-

Biofilm Formation: 50 µL of a bacterial culture (1 × 10⁵ CFU/mL) is inoculated into sterile LB media in tubes. Sub-MIC doses of this compound (e.g., 20, 40, and 60 µg/mL) are added.

-

Incubation: The tubes are incubated to allow for biofilm formation.

-

Staining: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with crystal violet.

-

Quantification: The bound crystal violet is solubilized, and the absorbance is measured to quantify the biofilm mass.

Caption: Antimicrobial and antibiofilm mechanisms of this compound.

Anticancer and Pro-apoptotic Effects

This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

-

Mitochondrial Pathway: this compound induces apoptosis in human colorectal adenocarcinoma cells by depleting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.

-

Regulation of Apoptotic Proteins: It upregulates pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.

-

Lysosomal Vacuolation: An increase in lysosomal vacuolation and the volume of acidic compartments is also observed in this compound-treated cancer cells.

Inhibition of Topoisomerases

This compound inhibits the activity of topoisomerase I and II, enzymes that are crucial for DNA replication and repair in rapidly dividing cancer cells. This inhibition contributes to its anticancer effects.

Cell Cycle Arrest

In plant cells, this compound has been shown to induce cell cycle arrest, which is associated with the overproduction of reactive oxygen species.

Quantitative Data on Anticancer Activity

| Cell Line | This compound Concentration | Observed Effect | Reference |

| Human colorectal adenocarcinoma COLO 205 | IC50: 16.31 µM (48h) | Inhibition of cell proliferation | |

| Nude mice with colorectal cancer xenografts | 10 mg/kg/day | 48.9% decrease in tumor volume | |

| Nude mice with colorectal cancer xenografts | 20 mg/kg/day | 69.4% decrease in tumor volume |

Experimental Protocols

Cell Viability XTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 10,000 cells per well and incubated for 24 hours.

-

Treatment: The cells are treated with various concentrations of this compound (e.g., 10, 20, 40, 80, or 160 µM) for different time points (e.g., 12, 24, or 48 hours).

-

XTT Reagent Addition: The Cell Proliferation Kit II (XTT) reagent is added to each well according to the manufacturer's instructions.

-

Measurement: The absorbance is measured using a spectrophotometer at a wavelength of 492 nm with a reference wavelength of 650 nm. The IC50 value is calculated from the dose-response curve.

Caspase Activity Assay

-

Cell Lysis: After treatment with this compound, cells are harvested and lysed to release intracellular proteins.

-

Substrate Addition: The cell lysate is incubated with specific colorimetric or fluorometric substrates for caspase-3 and caspase-9.

-

Measurement: The activity of the caspases is determined by measuring the cleavage of the substrate, which results in a change in color or fluorescence, using a spectrophotometer or fluorometer.

Caption: Pro-apoptotic mechanisms of this compound in cancer cells.

Antidiabetic Effects

This compound contributes to the antidiabetic properties of cumin through its influence on glucose metabolism and pancreatic beta-cell function.

Inhibition of Carbohydrate-Metabolizing Enzymes

This compound inhibits the activity of α-glucosidase and aldose reductase. The inhibition of α-glucosidase slows down the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. Aldose reductase inhibition is relevant in preventing diabetic complications.

Insulinotropic Effects

Studies in diabetic rats have shown that this compound has glucose-dependent insulinotropic effects. This action is mediated by the blocking of ATP-sensitive potassium channels in pancreatic beta-cells, leading to an increase in intracellular calcium concentration and subsequent insulin (B600854) secretion.

Protection of Pancreatic Beta-Cells

This compound has been shown to protect pancreatic β-cells from streptozotocin-induced cytotoxicity, suggesting a role in preserving insulin-secreting cell mass.

Quantitative Data on Antidiabetic Activity

| Target Enzyme | This compound Concentration | Observed Effect | Reference |

| Aldose Reductase | IC50: 0.00085 mg/mL | Inhibition | |

| α-Glucosidase | IC50: 0.5 mg/mL | Inhibition |

Neuroprotective Effects

This compound exhibits neuroprotective properties that may be beneficial in the context of neurodegenerative diseases.

Inhibition of Alpha-Synuclein Fibrillation

In the context of Parkinson's disease, this compound has been shown to inhibit the fibrillation of alpha-synuclein, a process central to the pathology of the disease. It is proposed that the aldehyde group of this compound interacts with amine groups in the protein, stalling its assembly into β-sheet-rich fibrils.

Modulation of Gene Expression

In aging mice, dietary administration of this compound has been shown to upregulate the gene expression of Brain-Derived Neurotrophic Factor (BDNF) and Apolipoprotein E (ApoE), both of which are important for neuronal health and plasticity.

Anti-inflammatory Effects in the Brain

This compound can downregulate the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the brain of aging mice, suggesting a neuro-anti-inflammatory effect.

Conclusion

This compound is a pleiotropic molecule with a diverse array of biological activities. Its mechanisms of action are multifaceted, involving direct enzyme inhibition, modulation of key cellular signaling pathways, disruption of microbial structures, and induction of programmed cell death. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this promising natural compound. The continued investigation into its precise molecular interactions will be crucial for the development of novel therapeutic strategies for a range of diseases, from inflammatory conditions and infectious diseases to cancer and neurodegenerative disorders.

References

Cuminaldehyde: A Comprehensive Technical Guide to its Pharmacological Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuminaldehyde, a primary bioactive constituent of Cuminum cyminum (cumin), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological properties and bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Detailed experimental protocols for assessing these bioactivities are provided, alongside a comprehensive summary of quantitative data. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (4-isopropylbenzaldehyde) is a monoterpenoid aldehyde that is the major volatile component of cumin essential oil.[1] Traditionally, cumin has been used in various cultures for its medicinal properties, and modern scientific investigation has begun to validate these uses by exploring the bioactivities of its constituent compounds.[2] Among these, this compound stands out for its potent and varied pharmacological effects, making it a promising candidate for further investigation and development as a therapeutic agent.[2][3]

Pharmacological Properties and Bioactivity

This compound exhibits a broad spectrum of pharmacological activities, which are summarized in the following sections.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, primarily through its ability to scavenge free radicals.[4] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Mechanism of Action: The primary mechanism of this compound's antioxidant activity is its capacity to donate a hydrogen atom to free radicals, thereby neutralizing them. The collective activities of this compound and p-cymene (B1678584) have been shown to enhance DPPH radical scavenging activity.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action: this compound's anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It has been shown to suppress the phosphorylation of ERK and JNK, two key kinases in the MAPK pathway, and block the transcriptional activation of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like iNOS and COX-2.

Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: The antimicrobial action of this compound is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes. It has been shown to be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has emerged as a potential anticancer agent, demonstrating cytotoxicity against various cancer cell lines through multiple mechanisms.

Mechanism of Action: The anticancer activity of this compound involves the induction of apoptosis, inhibition of cell proliferation, and targeting of key enzymes involved in DNA replication. It has been shown to induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-3 and caspase-9. Furthermore, this compound inhibits the activity of topoisomerase I and II, enzymes crucial for DNA replication and repair, leading to DNA damage and cell cycle arrest.

Quantitative Data

The following tables summarize the quantitative data on the bioactivity of this compound from various studies.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| COLO 205 | Human Colorectal Adenocarcinoma | 16.31 | 48 | |

| Calu-3 | Human Lung Adenocarcinoma | 650 | 48 | |

| HCT 116 | Human Colon Cancer | ~13.5 µg/mL | Not Specified | |

| HT-29 | Human Colon Cancer | ~16.3 µg/mL | Not Specified | |

| Jurkat | Human T-cell leukemia | 0.057 | Not Specified | |

| U937 | Human histiocytic lymphoma | 0.076 | Not Specified | |

| MDA-MB-231 | Human Breast Cancer | 16.9 µg/mL | 24 | |

| MDA-MB-231 | Human Breast Cancer | 12.23 µg/mL | 48 | |

| MCF-7 | Human Breast Cancer | 58 µg/mL | 24 | |

| MCF-7 | Human Breast Cancer | 140 µg/mL | 48 | |

| LoVo | Human Colon Cancer | 9.48 µg/mL | Not Specified | |

| HT-29 | Human Colon Cancer | 9.12 µg/mL | Not Specified |

Note: Values reported in µg/mL have been included as found in the source and may be converted to µM for comparison (Molecular Weight of this compound: 148.20 g/mol ).

Table 2: Antimicrobial Activity of this compound (MIC Values)

| Microorganism | Type | MIC Value (mg/mL) | Reference |

| Pseudomonas aeruginosa | Bacterium | 0.15 | |

| Staphylococcus aureus | Bacterium | 12 | |

| Escherichia coli | Bacterium | 1.5 | |

| S. aureus ATCC 6538 | Bacterium | 12 | |

| EAEC 042 (E. coli) | Bacterium | 1.5 | |

| Saa (S. aureus) | Bacterium | 12 | |

| Sav (S. aureus) | Bacterium | 12 | |

| Ecr (E. coli) | Bacterium | 1.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the concentration is determined by optical density.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the radical scavenging activity of antioxidants.

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured.

Protocol:

-

Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a test tube, mix 1.5 mL of the DPPH solution with 1.5 mL of the this compound solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer against a methanol blank.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism is determined.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microplate containing broth to obtain a range of concentrations.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe and broth) and a negative control (broth only).

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for 24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound in which there is no visible turbidity (growth).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is an in vivo assay to evaluate the anti-inflammatory properties of a compound.

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

-

Animal Grouping: Divide rats into groups: a control group, a positive control group (e.g., treated with diclofenac (B195802) sodium), and test groups receiving different doses of this compound.

-

Compound Administration: Administer this compound or the control vehicle to the respective groups of rats (e.g., orally or intraperitoneally).

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 Where V_control is the average paw volume in the control group and V_treated is the average paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the bioactivity of this compound.

Caption: Experimental workflow for the MTT assay to determine the cytotoxicity of this compound.

Caption: Anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB signaling pathways.

Caption: Anticancer mechanism of this compound via induction of apoptosis and inhibition of topoisomerases.

Conclusion

This compound is a promising natural compound with a wide array of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as NF-κB and MAPK, and the induction of apoptosis in cancer cells. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling to pave the way for its potential clinical applications.

References

The Inhibitory Role of Cuminaldehyde in Alpha-Synuclein Fibrillation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-synuclein (α-Syn) aggregation is a central pathological hallmark of synucleinopathies, including Parkinson's disease. The identification of small molecules that can inhibit this fibrillation process is a promising therapeutic strategy. Cuminaldehyde, the primary active component of Cuminum cyminum (cumin), has emerged as a potent natural inhibitor of α-Syn fibrillation. This technical guide provides an in-depth overview of the mechanism, quantitative effects, and experimental methodologies related to this compound's role in preventing α-Syn aggregation and its associated cytotoxicity.

Mechanism of Action

This compound interferes with the fibrillation of α-Syn through a direct interaction that prevents the conformational changes necessary for the formation of β-sheet-rich amyloid fibrils. The proposed mechanism suggests that the aldehyde group of this compound forms a Schiff base with primary amine groups present in the α-Syn protein sequence[1][2]. This interaction stabilizes the monomeric form of α-Syn or directs it towards the formation of non-toxic, amorphous aggregates, thereby diverting it from the pathogenic fibrillar pathway[3][4].

Key aspects of this compound's inhibitory action include:

-

Inhibition of Fibril Formation: this compound effectively stalls the assembly of α-Syn into β-sheet-rich fibrils[1][2].

-

Formation of Amorphous Aggregates: In the presence of this compound, α-Syn forms small, amorphous aggregated particles that are not cytotoxic[3][4].

-

Lack of Disaggregation Activity: this compound does not disaggregate pre-formed α-Syn fibrils, indicating its primary role is in preventing fibril formation rather than reversing it[1][2].

-

Seeding Prevention: The amorphous aggregates formed in the presence of this compound are incapable of seeding further fibrillation[3][4].

-

Specificity: The inhibitory effect of this compound is specific to α-Syn, as it does not inhibit the fibrillation of other proteins like lysozyme[3][4].

Quantitative Data on Inhibitory Effects

The efficacy of this compound in preventing α-Syn fibrillation and reducing its cytotoxicity has been quantified in several studies. The following tables summarize the key findings.

| Parameter | Observation | Molar Ratio (this compound:α-Syn) | Reference |

| Inhibition of Fibrillation | >80% inhibition | 5:1 to 15:1 | [3][4][5] |

| Aggregate Morphology | Formation of small, amorphous aggregates | Not specified | [3][4] |

| SDS Resistance | Inhibited samples were not resistant to SDS | Not specified | [3][4] |

| Seeding Capacity | Inhibited samples were unable to induce fibrillation | Not specified | [3][4] |

| Cell Line | Treatment | Cell Viability | This compound Concentration | Reference |

| SK-N-MC | α-Syn Fibrils | ~50% | - | [3][4][5] |

| SK-N-MC | α-Syn + this compound | >90% | 20-500 µM | [3][4][5] |

| PC12 | α-Syn Fibrillation Mixture | No toxic effects | Not specified | [1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the inhibitory effects of this compound on α-Syn fibrillation.

Recombinant α-Synuclein Expression and Purification

-

Expression: Human α-Syn is expressed in E. coli BL21 (DE3) cells. Cells are grown in LB medium to an OD600 of 0.6-0.8 before induction with IPTG. Expression is carried out for 4-6 hours at 37°C.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA), and lysed by sonication.

-

Purification: The protein is purified from the soluble fraction using a combination of ion-exchange chromatography (e.g., Q-Sepharose) and size-exclusion chromatography (e.g., Superdex 200). Protein purity is assessed by SDS-PAGE.

In Vitro α-Synuclein Fibrillation Assay (Thioflavin T)

-

Preparation: Purified, monomeric α-Syn is diluted to a final concentration of 70 µM in fibrillation buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.2).

-

Inhibitor Addition: this compound is added to the α-Syn solution at various molar ratios (e.g., 1:1, 5:1, 15:1 of α-Syn:this compound) from a stock solution in DMSO. A control with an equivalent amount of DMSO is also prepared.

-

Incubation: The samples are incubated at 37°C with continuous agitation (e.g., 200 rpm) in a microplate reader.

-

Thioflavin T (ThT) Measurement: At specified time intervals, the fluorescence of ThT (e.g., 20 µM final concentration) is measured (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates fibril formation.

Transmission Electron Microscopy (TEM)

-

Sample Preparation: After the fibrillation assay, a 5-10 µL aliquot of the α-Syn solution (with and without this compound) is applied to a carbon-coated copper grid for 1-2 minutes.

-

Staining: The grid is washed with distilled water and then negatively stained with 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.

-

Imaging: The grid is air-dried and examined using a transmission electron microscope to visualize the morphology of the aggregates.

Cell Viability (MTT) Assay

-

Cell Culture: PC12 or SK-N-MC cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates until they reach 70-80% confluency.

-

Treatment: Aliquots of the α-Syn fibrillation reactions (with and without this compound) are added to the cells at a final concentration of ~1-5 µM α-Syn.

-

Incubation: Cells are incubated with the samples for 24-48 hours at 37°C in a CO2 incubator.

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for another 4 hours.

-

Measurement: The formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at ~570 nm. Cell viability is expressed as a percentage of the untreated control.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for assessing the inhibitory properties of a compound like this compound on α-Syn fibrillation.

Conclusion and Future Directions

This compound has demonstrated significant potential as an inhibitor of α-Syn fibrillation and its associated neurotoxicity. The proposed mechanism, involving a Schiff base reaction, provides a clear direction for further investigation and potential optimization of its structure for enhanced efficacy. Future research should focus on in vivo studies to assess its bioavailability, blood-brain barrier permeability, and therapeutic efficacy in animal models of Parkinson's disease. Furthermore, detailed structural studies could elucidate the precise binding site of this compound on α-Syn, aiding in the rational design of novel, more potent inhibitors.

References

- 1. This compound as the Major Component of Cuminum cyminum, a Natural Aldehyde with Inhibitory Effect on Alpha-Synuclein Fibrillation and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Inhibitory Effects of this compound on Amyloid Fibrillation and Cytotoxicity of Alpha-synuclein [mjms.modares.ac.ir]

- 4. The Inhibitory Effects of this compound on Amyloid Fibrillation and Cytotoxicity of Alpha-synuclein [mjms.modares.ac.ir]

- 5. researchgate.net [researchgate.net]

The Medicinal Potential of Cuminaldehyde: A Technical Guide for Researchers

Introduction: Cuminaldehyde (4-isopropylbenzaldehyde) is a primary bioactive monoterpenoid aldehyde found in the essential oils of various plants, most notably cumin (Cuminum cyminum), but also in cinnamon (Cinnamomum verum), eucalyptus, and myrrh. Traditionally used in flavoring and perfumery, this compound has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth review of the medicinal uses of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent across various cancer cell lines and in vivo models. Its primary mechanisms involve the induction of apoptosis, inhibition of cell proliferation, and targeting of key enzymes involved in DNA replication and integrity.[1][2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound triggers programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[1][3] This is characterized by the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event initiates a cascade of enzymatic activations, centrally involving caspase-9 (the initiator caspase) and caspase-3 (the executioner caspase), which then cleave critical cellular substrates, leading to the morphological features of apoptosis.

Furthermore, this compound's pro-apoptotic effects are associated with the modulation of the Bcl-2 family of proteins. It has been shown to up-regulate pro-apoptotic proteins like Bax and Bak while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

Another key anticancer mechanism is the inhibition of DNA topoisomerases I and II. These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting their function, this compound induces DNA damage and stalls cell proliferation, contributing to its cytotoxic effects. Studies have also observed that this compound can induce lysosomal vacuolation, which is linked to cytotoxicity in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in various human cancer cell lines, with IC50 values indicating its potency.

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |